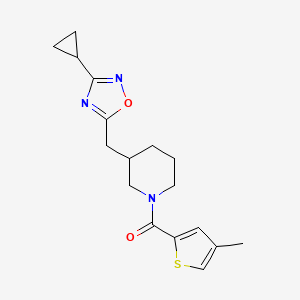

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

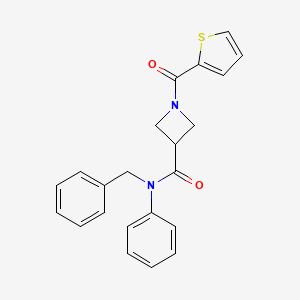

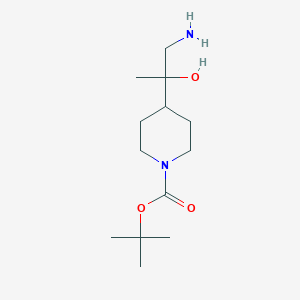

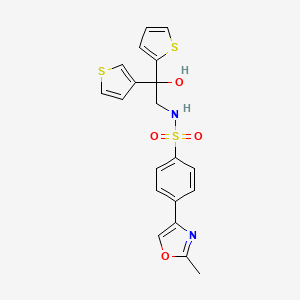

The compound contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a thiophene ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Piperidine is a six-membered ring with one nitrogen atom, and thiophene is a five-membered ring with a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the nitrogen, oxygen, and sulfur atoms in the rings could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heteroatoms (nitrogen, oxygen, sulfur) and the potential for these sites to act as nucleophiles. The compound could potentially undergo reactions such as electrophilic aromatic substitution on the thiophene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the heterocycles could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties. For example, Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and assessed their in vitro antibacterial and antifungal activities. Compounds within this series exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer and Antitubercular Activities

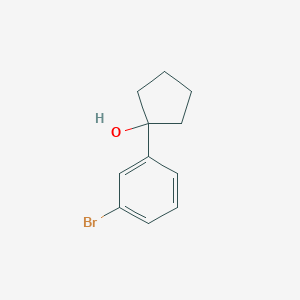

Research into structurally related compounds also extends to anticancer and antitubercular applications. For instance, a study on [4-(aryloxy)phenyl]cyclopropyl methanones and their methanol derivatives showed promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Some of these compounds also demonstrated significant activity against multidrug-resistant strains and in vivo efficacy in mice models, highlighting their potential as antitubercular agents (Bisht et al., 2010).

Molecular Interaction Studies

The interactions of structurally similar compounds with biological receptors have been the subject of detailed molecular studies. For example, Shim et al. (2002) investigated the molecular interactions of a cannabinoid receptor antagonist, shedding light on the binding dynamics and pharmacophore models for CB1 receptor ligands. Such studies are crucial for understanding the mode of action of potential therapeutic agents and for the rational design of new drugs (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds with similar frameworks have been extensively studied, providing insights into their chemical properties and potential applications. For instance, the synthesis of cyclopropenone oximes and their reactions with isocyanates to yield 4,6-diazaspiro[2.3]hexenones were reported, highlighting the diverse reactivity and potential utility of these compounds in organic synthesis and medicinal chemistry (Yoshida et al., 1988).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-11-7-14(23-10-11)17(21)20-6-2-3-12(9-20)8-15-18-16(19-22-15)13-4-5-13/h7,10,12-13H,2-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOLROHFTHEJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2967016.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)

![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2967028.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)